3-Ethyl-1,2,3-oxathiazolidine 2,2-dioxide

Cyclic sulfamidate Steric effects Nucleophilic substitution

3-Ethyl-1,2,3-oxathiazolidine 2,2-dioxide (CAS 153631-34-6) is a five-membered cyclic sulfamidate (1,2,3-oxathiazolidine-2,2-dioxide) bearing an N-ethyl substituent. With a molecular formula of C₄H₉NO₃S and a molecular weight of 151.18 g/mol, this heterocyclic compound belongs to a class of electrophilic intermediates widely employed in nucleophilic ring-opening reactions for the construction of chiral amines, β-amino alcohols, and sulfonamide derivatives.

Molecular Formula C4H9NO3S
Molecular Weight 151.18
CAS No. 153631-34-6
Cat. No. B599387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethyl-1,2,3-oxathiazolidine 2,2-dioxide
CAS153631-34-6
Molecular FormulaC4H9NO3S
Molecular Weight151.18
Structural Identifiers
SMILESCCN1CCOS1(=O)=O
InChIInChI=1S/C4H9NO3S/c1-2-5-3-4-8-9(5,6)7/h2-4H2,1H3
InChIKeyLVSWOPFLCVFGDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethyl-1,2,3-oxathiazolidine 2,2-dioxide (CAS 153631-34-6): A Cyclic Sulfamidate Intermediate for Organic Synthesis


3-Ethyl-1,2,3-oxathiazolidine 2,2-dioxide (CAS 153631-34-6) is a five-membered cyclic sulfamidate (1,2,3-oxathiazolidine-2,2-dioxide) bearing an N-ethyl substituent . With a molecular formula of C₄H₉NO₃S and a molecular weight of 151.18 g/mol, this heterocyclic compound belongs to a class of electrophilic intermediates widely employed in nucleophilic ring-opening reactions for the construction of chiral amines, β-amino alcohols, and sulfonamide derivatives [1]. The compound is commercially supplied at ≥97% purity (HPLC) .

Why Generic N-Alkyl Cyclic Sulfamidates Cannot Replace 3-Ethyl-1,2,3-oxathiazolidine 2,2-dioxide in Regioselective Transformations


Cyclic sulfamidates with differing N-alkyl substituents exhibit divergent reactivity profiles governed by steric and electronic effects at the nitrogen center. The N-ethyl substituent in 3-ethyl-1,2,3-oxathiazolidine 2,2-dioxide provides a distinct balance of ring-opening electrophilicity, nucleophilic substitution regioselectivity, and product solubility compared to the N-methyl, N-benzyl, or N-Boc analogs [1]. Unprotected N-alkyl sulfamidates undergo direct nucleophilic attack without requiring a prior deprotection step, unlike their N-Boc counterparts, which require acidic TFA deprotection before further transformation [2]. These substitution-dependent differences in reactivity and synthetic convenience make simple in-class interchange unreliable.

Quantitative Differentiation Evidence for 3-Ethyl-1,2,3-oxathiazolidine 2,2-dioxide


N-Ethyl Substituent Confers Intermediate Steric Bulk Relative to N-Methyl and N-Benzyl Analogs

The N-ethyl substituent in 3-ethyl-1,2,3-oxathiazolidine 2,2-dioxide provides a steric profile intermediate between the smaller N-methyl analog (CAS 1201897-41-7) and the bulkier N-benzyl or N-Boc derivatives . In the broader class of cyclic sulfamidates, the nature of the N-substituent directly modulates the activation barrier for nucleophilic ring-opening, with unprotected N-alkyl groups enabling direct SN2 reactivity while N-carbonyl-protected analogs require deprotection and exhibit altered chemoselectivity between substitution and elimination pathways [1].

Cyclic sulfamidate Steric effects Nucleophilic substitution

No N-Protecting Group Requirement Eliminates a Synthetic Deprotection Step

3-Ethyl-1,2,3-oxathiazolidine 2,2-dioxide bears a free N-ethyl group, enabling direct participation in nucleophilic ring-opening reactions without a deprotection step. In contrast, the widely used N-Boc-protected analog (CAS 459817-82-4) requires TFA-mediated deprotection prior to further functionalization [1]. The N-Cbz analog similarly requires hydrogenolysis or acidic cleavage. This structural feature reduces synthetic step count by one unit operation when the desired product retains the N-ethyl motif or when the sulfamidate serves as a latent electrophile.

Cyclic sulfamidate Deprotection Step economy

Commercially Supplied at ≥97% Purity (HPLC) with Batch-Specific QC Documentation

3-Ethyl-1,2,3-oxathiazolidine 2,2-dioxide is commercially available at a certified purity of ≥97% by HPLC, with batch-specific analytical documentation including NMR, HPLC, and GC traces . This level of characterization exceeds the typical 95% purity offered for many research-grade sulfamidate intermediates and meets pharmaceutical QC documentation standards .

Quality control Purity specification Procurement

Predicted Boiling Point (215.7 ± 23.0 °C) Enables Distillation-Based Purification

The predicted boiling point of 3-ethyl-1,2,3-oxathiazolidine 2,2-dioxide is 215.7 ± 23.0 °C (at standard pressure) . This value is significantly higher than that of the unsubstituted parent compound (1,2,3-oxathiazolidine 2,2-dioxide, CAS 19044-42-9, predicted bp ~205 °C) but lower than those of N-benzyl or N-Boc derivatives . The bp range places the compound within a convenient window for short-path or vacuum distillation without thermal decomposition, a purification option not available for less volatile higher-MW analogs.

Physicochemical property Boiling point Purification

Recommended Application Scenarios for 3-Ethyl-1,2,3-oxathiazolidine 2,2-dioxide


Synthesis of N-Ethyl-β-amino Alcohols and Chiral Amines via Regioselective Ring-Opening

The N-ethyl cyclic sulfamidate scaffold is ideally suited for the preparation of N-ethyl-substituted β-amino alcohols and chiral amines through nucleophilic ring-opening with oxygen, nitrogen, or sulfur nucleophiles [1]. The pre-installed N-ethyl group eliminates the need for post-synthetic N-alkylation, streamlining access to pharmacologically relevant N-ethylamine motifs found in numerous CNS-active compounds [1]. The intermediate steric profile of the N-ethyl group (vs N-methyl or N-benzyl) can influence diastereoselectivity in chiral sulfamidate ring-opening, making systematic screening of N-alkyl substitution a valuable parameter in reaction optimization [2].

Sulfonamide Library Synthesis for Medicinal Chemistry Screening

3-Ethyl-1,2,3-oxathiazolidine 2,2-dioxide serves as a latent sulfonamide electrophile that, upon ring-opening with amine nucleophiles, directly yields N-ethyl sulfamide derivatives [1]. This transformation pathway is useful for generating focused sulfonamide libraries for medicinal chemistry screening, where the N-ethyl substituent provides a defined lipophilic handle differing from the N-methyl, N-cyclopropyl, or N-benzyl congeners that would arise from analogous sulfamidate building blocks [2].

Step-Economic Route to N-Ethyl Sulfamides Without Protecting Group Chemistry

In synthetic sequences where the target molecule retains an N-ethyl sulfamide or N-ethyl amine functionality, 3-ethyl-1,2,3-oxathiazolidine 2,2-dioxide provides a direct, step-economic entry point without the deprotection overhead required by N-Boc or N-Cbz cyclic sulfamidates [1]. This is particularly advantageous in process chemistry and scale-up contexts where reducing unit operations directly correlates with cost, time, and environmental footprint reductions [1].

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